Cas no 301673-16-5 (tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate)

Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate is a versatile Boc-protected piperazine derivative widely used in organic synthesis and pharmaceutical research. The compound features both a hydroxymethyl group and a tert-butoxycarbonyl (Boc) protecting group, offering selective reactivity for further functionalization. The Boc group provides stability under basic conditions while allowing deprotection under mild acidic conditions, making it valuable for stepwise synthesis. The hydroxymethyl moiety enables easy modification, facilitating the introduction of additional functional groups or linker units. This compound is particularly useful in medicinal chemistry for the development of piperazine-based scaffolds, intermediates, and bioactive molecules. Its well-defined reactivity and protective group strategy enhance its utility in multi-step synthetic routes.
tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate structure
301673-16-5 structure
商品名:tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
CAS番号:301673-16-5
MF:C10H20N2O3
メガワット:216.2774
MDL:MFCD04115304
CID:67540
PubChem ID:22386508

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 化学的及び物理的性質

名前と識別子

    • 1-Boc-3-hydroxymethylpiperazine
    • tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
    • 3-HYDROXYMETHYL-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • 1-(tert-Butoxycarbonyl)-3-(hydroxymethyl)piperazine
    • 1-Boc-(3-Hydroxymethyl)piperazine
    • 1-Boc-3-hydroxymethyl-piperazine
    • 3-(HYDROXYMETHYL)-1-PIPERAZINE CARBOXYLIC ACID, 1,1-DIMETHYLETHYL ESTER
    • 4-Boc-2-hydroxymethyl-piperazine
    • 1-(tert.butyloxycarbonyl)-3-hydroxymethyl-piperazine
    • 1,1-dimethylethyl 3-(hydroxymethyl)-1-piperazinecarboxylate
    • 1-N-Boc-3-Hydroxymethypiperazine
    • 3-(R)-hydroxymethyl-piperazine-1-carboxyl
    • 4-N-Boc-2-hydroxymethylpiperazine
    • 1-Boc-3-(hydroxymethyl)piperazine
    • 3-(Hydroxymethyl)piperazine-1-carboxylic Acid tert-Butyl Ester
    • NSILYQWHARROMG-UHFFFAOYSA-N
    • 301673-16-5
    • AC-2378
    • SY020478
    • SY017685
    • MFCD04115304
    • EN300-101984
    • 3-(hydroxymethyl)-1-piperazinecarboxylic acid, 1,1-dimethylethyl ester
    • A5559
    • B4716
    • Q-102950
    • tert-butyl3-(hydroxymethyl)piperazine-1-carboxylate
    • DTXSID00625338
    • 4-N-Boc-2-hydroxymethylpiperazine, AldrichCPR
    • tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate;
    • 1-Piperazinecarboxylic acid, 3-(hydroxymethyl)-, 1,1-dimethylethyl ester
    • AS-18877
    • racemic tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
    • 3-HYDROXYmethylpipERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
    • FT-0601755
    • SCHEMBL336866
    • AB91508
    • Z1349170246
    • CS-D0661
    • PB15813
    • BP-13131
    • AKOS005258471
    • AM10372
    • SY008701
    • 4-tert-Butyloxycarbonyl-2-hydroxymethylpiperazine
    • PB20135
    • FT-0601756
    • (+/-) Tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
    • FT-0601754
    • (s)-1-boc-3-(hydroxymethyl)piperazine
    • DB-016745
    • tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
    • MDL: MFCD04115304
    • インチ: InChI=1S/C10H20N2O3/c1-10(2,3)15-9(14)12-5-4-11-8(6-12)7-13/h8,11,13H,4-7H2,1-3H3
    • InChIKey: NSILYQWHARROMG-UHFFFAOYSA-N
    • ほほえんだ: CC(C)(C)OC(=O)N1CCNC(CO)C1

計算された属性

  • せいみつぶんしりょう: 216.147393g/mol
  • ひょうめんでんか: 0
  • XLogP3: -0.2
  • 水素結合ドナー数: 2
  • 水素結合受容体数: 4
  • 回転可能化学結合数: 3
  • どういたいしつりょう: 216.147393g/mol
  • 単一同位体質量: 216.147393g/mol
  • 水素結合トポロジー分子極性表面積: 61.8Ų
  • 重原子数: 15
  • 複雑さ: 225
  • 同位体原子数: 0
  • 原子立体中心数の決定: 0
  • 未定義の原子立体中心の数: 1
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 共有結合ユニット数: 1

じっけんとくせい

  • 色と性状: Pale-yellow to Yellow-brown Sticky Oil to Semi-Solid
  • 密度みつど: 1.085
  • ゆうかいてん: 93.0 to 97.0 deg-C
  • ふってん: 322.8°C at 760 mmHg
  • フラッシュポイント: 149.1℃
  • 屈折率: 1.478
  • PSA: 61.80000
  • LogP: 0.45430

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate セキュリティ情報

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 税関データ

  • 税関コード:2933599090
  • 税関データ:

    中国税関コード:

    2933599090

    概要:

    29,33599090。その他のピリミジン環構造を有する化合物(ピペラジン環を有する他の化合物を含む。付加価値税:17.0%。税金還付率:13.0%. 規制条件:いいえ。最恵国関税:6.5%. 一般関税:20.0%

    申告要素:

    製品名, 成分含有量、使用する場合は、ウロト品の外観を明記してください、6-カプロラクタムは外観、署名日を明記してください

    要約:

    2933599090。構造中にピリミジン環(水素化の有無にかかわらず)またはピペラジン環を含む他の化合物。付加価値税:17.0%税金還付率:13.0%最恵国関税:6.5%. General tariff:20.0%

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBXA0004-25G
tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
301673-16-5 97%
25g
¥ 904.00 2023-04-13
Enamine
EN300-101984-0.25g
tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
301673-16-5 95.0%
0.25g
$36.0 2025-02-21
eNovation Chemicals LLC
K02209-5g
4-N-BOC-2-HYDROXYMETHYLPIPERAZINE HCl
301673-16-5 >97%
5g
$695 2022-10-24
Enamine
EN300-101984-25.0g
tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
301673-16-5 95.0%
25.0g
$621.0 2025-02-21
abcr
AB168898-5 g
4-N-Boc-2-hydroxymethylpiperazine, 97%; .
301673-16-5 97%
5g
€148.90 2023-05-08
Enamine
EN300-101984-0.5g
tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
301673-16-5 95.0%
0.5g
$57.0 2025-02-21
Key Organics Ltd
AS-18877-50MG
1-N-Boc-3-Hydroxymethypiperazine
301673-16-5 >98%
50mg
£102.00 2025-02-09
Ambeed
A234519-10g
tert-Butyl 3-(hydroxymethyl)piperazine-1-carboxylate
301673-16-5 97%
10g
$39.0 2025-03-04
Apollo Scientific
OR61341-10g
3-(Hydroxymethyl)piperazine, N1-BOC protected
301673-16-5 97%
10g
£96.00 2025-02-20
Apollo Scientific
OR61341-5g
3-(Hydroxymethyl)piperazine, N1-BOC protected
301673-16-5 97%
5g
£65.00 2025-02-20

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 合成方法

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate 関連文献

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylateに関する追加情報

tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate: A Comprehensive Overview

The compound tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, identified by the CAS number 301673-16-5, is a significant molecule in the field of organic chemistry. This compound belongs to the class of piperazine derivatives, which have garnered substantial attention due to their versatile applications in drug discovery, materials science, and synthetic chemistry. The structure of this compound features a piperazine ring substituted with a hydroxymethyl group at the 3-position and a tert-butyl carboxylate group at the 1-position. These substituents contribute to its unique chemical properties and reactivity.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate. Researchers have employed various strategies, including nucleophilic substitution, ring-opening reactions, and coupling reactions, to construct this molecule. For instance, a study published in the Journal of Organic Chemistry demonstrated a two-step synthesis involving the reaction of piperazine with an appropriate alkylating agent followed by esterification. This approach not only enhances the yield but also ensures high purity, making it suitable for downstream applications.

The hydroxymethyl group in tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate introduces hydrophilic properties to the molecule, which is advantageous in drug design. Piperazine derivatives are known for their ability to modulate pharmacokinetic profiles, and this compound is no exception. Preclinical studies have shown that it exhibits moderate solubility in aqueous media, which is critical for bioavailability. Furthermore, its tert-butyl group provides steric bulk, potentially influencing its interaction with biological targets such as enzymes or receptors.

In terms of applications, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate has been explored as a building block in medicinal chemistry. Its structure allows for further functionalization, enabling the creation of complex molecules with diverse biological activities. For example, researchers have utilized this compound as a precursor for constructing heterocyclic frameworks with potential anti-inflammatory and anticancer properties. Additionally, its role as an intermediate in the synthesis of advanced materials has been reported in recent literature.

The environmental impact and toxicity profile of tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate are areas of growing interest. Studies conducted under environmentally relevant conditions suggest that this compound undergoes slow degradation under aerobic conditions. However, further research is required to fully understand its persistence and potential ecological risks. Regulatory agencies have emphasized the importance of assessing such compounds to ensure sustainable practices in chemical manufacturing.

Looking ahead, the development of novel synthetic pathways for tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate remains a priority. Green chemistry principles are increasingly being integrated into synthetic strategies to minimize waste and reduce energy consumption. For instance, catalytic asymmetric synthesis methods could offer a more sustainable approach to producing this compound on an industrial scale.

In conclusion, tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate, CAS number 301673-16-5, stands as a versatile and intriguing molecule with diverse applications across multiple disciplines. Its unique structure and functional groups make it a valuable asset in both academic research and industrial settings. As research continues to uncover new insights into its properties and potential uses, this compound is poised to play an even more significant role in advancing chemical science.

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Amadis Chemical Company Limited
(CAS:301673-16-5)tert-butyl 3-(hydroxymethyl)piperazine-1-carboxylate
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